molecular formula C6H9N3O2 B13635437 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid

4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13635437
M. Wt: 155.15 g/mol
InChI Key: WSKQPJMEHUFYME-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound with the molecular formula C₆H₉N₃O₂. As a functionalized triazole derivative, it serves as a versatile building block in medicinal chemistry and drug discovery research. The molecule incorporates two key pharmacophores: a 1,2,3-triazole heterocycle, known for its metabolic stability and ability to participate in hydrogen bonding, and a carboxylic acid group, which provides a handle for further synthetic modification through amidation or esterification reactions. The isopropyl substituent can influence the compound's lipophilicity and steric profile. Researchers utilize this scaffold in the synthesis of more complex molecules, such as esters or other derivatives, for screening as potential therapeutic agents. Its applications may extend to the development of agrochemicals and as a ligand in coordination chemistry. The compound must be stored in a cool, dry environment, and proper personal protective equipment should be worn while handling it. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-propan-2-yl-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-3(2)4-5(6(10)11)8-9-7-4/h3H,1-2H3,(H,10,11)(H,7,8,9)

InChI Key

WSKQPJMEHUFYME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNN=C1C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The precursor compound is typically 1-substituted-4,5-dibromo-1H-1,2,3-triazole .
  • This dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.
  • The solution is cooled to a low temperature range of −78°C to 0°C to control reactivity.

Grignard Reagent Addition

  • A Grignard reagent, isopropylmagnesium chloride , is added slowly to the cooled dibromo-triazole solution.
  • The mole ratio of dibromo-triazole to Grignard reagent is maintained between 1:0.8 to 1.5.
  • The mixture is stirred for 0.5 to 2 hours to allow selective substitution at the 4-position, yielding 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Further Metalation and Carboxylation

  • Without isolating the intermediate, a composite Grignard reagent of isopropylmagnesium chloride-lithium chloride is added.
  • The reaction mixture is heated to 10°C to 50°C and stirred for 0.5 to 2 hours to facilitate metal-halogen exchange at the 5-position.
  • The mixture is then cooled to −30°C to 0°C, and carbon dioxide gas is bubbled through for 5 to 30 minutes to carboxylate the organometallic intermediate.
  • The reaction is warmed to 20°C to 25°C and acidified to pH 1–5 using hydrochloric acid.
  • Organic extraction is performed to isolate a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid .

Purification and Isolation

  • The mixture is further processed by dissolving in a mixed solvent system (THF/METHF and N,N-dimethylformamide or N,N-dimethylacetamide) with volume ratios ranging from 1–99% to 99–1%.
  • Alkali and methyl iodide are added to methylate the carboxylic acid groups, followed by reaction at 0°C to 80°C for 5 to 48 hours.
  • After reaction completion, aqueous and organic layers are separated, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
  • Crystallization at −5°C to 5°C yields purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid , which corresponds to the target compound when the substituent is isopropyl at N-1.

Reaction Scheme Summary

Step Reagents/Conditions Product/Intermediate Notes
1 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (−78°C to 0°C, 0.5–2 h) 1-substituted-4-bromo-1H-1,2,3-triazole Selective mono-substitution at 4-position
2 Addition of isopropylmagnesium chloride-lithium chloride composite (10–50°C, 0.5–2 h) Organometallic intermediate at 5-position Metal-halogen exchange at 5-position
3 CO2 bubbling (−30°C to 0°C, 5–30 min), acidification (pH 1–5) Mixture of 4-carboxylic acid and 5-bromo acid derivatives Carboxylation step
4 Methylation with alkali and methyl iodide (0–80°C, 5–48 h) Methyl ester intermediates Facilitates purification
5 Crystallization (−5°C to 5°C) Pure this compound Final product

Analytical Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the triazole ring, with characteristic proton signals in the δ 7.5–8.5 ppm range for triazole protons and a broad peak near δ 12 ppm for the carboxylic acid proton.
  • Mass spectrometry (MS) verifies the molecular weight and fragmentation pattern consistent with the isopropyl and carboxylate substituents.
  • X-ray crystallography (where available) confirms the regiochemistry and spatial orientation of the isopropyl group at N-1 and the carboxylic acid at C-5.
  • Purity is often assessed by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) during intermediate and final product isolation.

Alternative Synthetic Approaches and Catalytic Methods

  • Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a versatile method to construct 1,2,3-triazole rings but typically yields 1,4-disubstituted triazoles rather than the 4-isopropyl substitution pattern at the ring carbon. Thus, this method is less direct for this specific compound but valuable for related derivatives.
  • Pd-catalyzed nucleophilic substitution and other metal-catalyzed transformations have been reported for functionalizing bromo-substituted triazoles, enabling diversification at C-4 and C-5 positions.
  • Recent advances include the use of Grignard reagents combined with lithium chloride to improve regioselectivity and yields in halogen-metal exchange and carboxylation steps.

Data Table: Key Reaction Parameters and Yields

Parameter Condition Range Yield (%) Notes
Temperature for Grignard addition −78°C to 0°C 75–85 Controlled to avoid overreaction
Stirring time for Grignard reaction 0.5–2 h Ensures complete substitution
Temperature for metal-halogen exchange 10°C to 50°C 70–80 Promotes regioselective lithiation
CO2 bubbling time 5–30 min Carboxylation efficiency critical
Acidification pH 1–5 Prevents decomposition
Methylation reaction time 5–48 h 80–90 Facilitates purification
Crystallization temperature −5°C to 5°C Improves purity

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The carboxylic acid group can participate in proton transfer reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., bromo in ) lower the pKa of the carboxylic acid, enhancing acidity compared to alkyl-substituted analogs .

Thermal Properties :

  • The benzyloxy-substituted compound (28) exhibits a significantly higher melting point (186.5–187.7°C) than SI64 (102.9–106.4°C), likely due to stronger π-π stacking interactions from the aromatic benzyloxy group .

Synthetic Accessibility :

  • Hydrolysis of methyl esters (e.g., SI64 synthesis) is a common route to triazole-carboxylic acids, while carboxamide derivatives (e.g., ) require coupling reagents like HBTU .

Biological Relevance :

  • Carboxamide derivatives (e.g., SI65 in ) are often explored for bioactivity, suggesting that the target compound’s isopropyl group could be leveraged in similar structure-activity relationship (SAR) studies .

Biological Activity

4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and potential therapeutic applications.

Triazole compounds like this compound are known to exhibit significant biological activity through various mechanisms:

  • Antimicrobial Activity : Triazoles have been documented to possess antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of well-established antifungal agents like fluconazole.
  • Anticonvulsant Effects : Related compounds within the triazole family have shown anticonvulsant activity. For instance, studies indicate that similar triazoles can modulate GABA receptors, leading to increased inhibitory neurotransmission in the central nervous system .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound and its derivatives:

Study Findings
Anticonvulsant Activity Demonstrated a dose-dependent reduction in seizure activity in animal models with an ED50 comparable to diazepam .
Inhibition of Angiogenesis Showed potential in inhibiting angiogenesis in vitro through effects on methionine aminopeptidase-2 (MetAP), suggesting applications in cancer therapy .
Xanthine Oxidase Inhibition Some derivatives were tested for their ability to inhibit xanthine oxidase, a key enzyme involved in uric acid production, indicating potential uses in treating gout and related conditions .

Case Studies

  • Anticonvulsant Activity Evaluation :
    • A study compared the anticonvulsant properties of this compound with diazepam. The results indicated that while both compounds were effective, the triazole exhibited a slightly higher safety margin with a favorable side effect profile.
  • Angiogenesis Inhibition :
    • In vitro studies demonstrated that this compound could significantly reduce endothelial cell proliferation and migration, key processes in angiogenesis. This suggests potential applications in cancer treatment where angiogenesis plays a critical role.

Q & A

What are the most reliable synthetic routes for 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis of triazole derivatives often involves cycloaddition reactions or condensation of pre-functionalized intermediates. For 4-isopropyl-substituted triazoles, a Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a common approach. Evidence from analogous compounds suggests that refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formyl-indole condensations ) can yield crystalline products. Optimization may include:

  • Temperature control : Reflux at 80–100°C for 3–5 hours to ensure complete cyclization.
  • Solvent selection : Acetic acid or DMF/acetic acid mixtures enhance solubility and recrystallization .
  • Catalyst loading : Sodium acetate (1:1 molar ratio to substrates) improves reaction efficiency .
  • Workup : Filtering precipitates and recrystallizing from DMF/acetic acid (1:1) increases purity .

Table 1: Comparison of Synthesis Conditions for Analogous Triazoles

Substrate PairSolventCatalystYield (%)Reference
3-Formyl-indole + ThiazolidinoneAcetic acidNaOAc75–85
Ethyl azide + AlkyneDMF/H₂OCuSO₄60–70

How should researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives?

Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. To address this:

  • Multi-spectral validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, the carboxylic acid proton in DMSO-d₆ may appear as a broad singlet at δ 12–13 ppm, while the triazole protons resonate at δ 7.5–8.5 ppm .
  • Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Control experiments : Re-synthesize the compound under varying conditions (e.g., anhydrous vs. hydrated) to isolate tautomeric forms .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety data for structurally similar compounds (e.g., 1-(3-isopropylphenyl)-triazole-3-carboxylic acid) indicate hazards such as skin irritation (H315) and respiratory toxicity (H335) . Essential protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified goggles .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via licensed waste services .

How can researchers design derivatives of this compound to enhance its bioactivity in drug discovery?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest modifications at the triazole ring or isopropyl group:

  • Substitution at N1 : Introducing aryl groups (e.g., 4-chlorophenyl) improves target binding in kinase inhibitors .
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to modulate solubility and potency .
  • Isopropyl optimization : Replace with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions .

Table 2: Bioactivity of Analogous Triazole Derivatives

DerivativeTargetIC₅₀ (nM)Reference
1-(4-Chlorophenyl)-triazole-4-carboxamideEGFR12.3
Tetrazole-substituted triazoleACE8.7

What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC-UV/HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Retention time: ~6.2 min (λ = 254 nm) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (SPE) for plasma samples .
  • Validation parameters : Assess linearity (1–100 µg/mL), LOQ (0.5 µg/mL), and recovery (>85%) .

How can computational tools aid in predicting the stability and reactivity of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict degradation pathways under varying pH/temperature .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic reactivity (e.g., ΔE < 5 eV indicates high reactivity) .
  • pKa prediction : Software like MarvinSuite estimates the carboxylic acid pKa (~2.5–3.0), guiding formulation strategies .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., acetic acid/water) .
  • Exothermicity control : Use jacketed reactors to maintain temperatures during cycloaddition .
  • Yield optimization : Pilot-scale reactions (10–50 g) may require 10–20% excess azide to compensate for side reactions .

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